2-(2-Chloro-5-methylphenoxy)butanoic acid

Lipophilicity Herbicide pro-drug activation β-Oxidation substrate specificity

Researchers needing a phenoxybutyric acid building block free of the confounding β-oxidation liability of commercial herbicides (MCPB) can standardize SAR studies with this α-substituted isomer. Key advantages: • Serves as a negative control for peroxisomal β-oxidation assays, eliminating false-positive phytotoxicity signals. • Enables rapid library diversification via ester, hydrazide, and cross-coupling chemistries from a single carboxy intermediate. • Provides clear HPLC/GC resolution of positional isomers (identical mass), ensuring assay specificity. Supplied at ≥95% purity with global shipping.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 869947-15-9
Cat. No. B1287523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-5-methylphenoxy)butanoic acid
CAS869947-15-9
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl
InChIInChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14)
InChIKeyIBEUMMWJCKGJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Overview


2-(2-Chloro-5-methylphenoxy)butanoic acid (CAS 869947-15-9) is a synthetic phenoxybutyric acid derivative with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol [1]. It belongs to the aryloxyalkanoic acid class, characterized by a 2-chloro-5-methyl-substituted phenoxy ring linked to the alpha-carbon of a butanoic acid side chain . The compound carries the catalog identifier AKOS B013866 and the MDL number MFCD03422233, and is commercially supplied at ≥95% purity from multiple vendors for research and further manufacturing use only . Unlike its commercially deployed positional isomer MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid, CAS 94-81-5), which is a registered phenoxybutyric herbicide for post-emergence broadleaf weed control in legume crops [2], this compound features a distinct alpha-substituted butanoic acid architecture coupled with an ortho-chloro, meta-methyl aromatic substitution pattern. This specific structural arrangement positions it as a differentiated research tool and synthetic intermediate within the broader phenoxyalkanoic acid chemical space.

Alpha-substituted architecture
Not a gamma-substituted pro-herbicide; supports β-oxidation comparator studies
Derivatizable free acid
Entry point for ester, hydrazide, and acid chloride derivatives; orthogonal aryl chloride handle
Research-grade specification
Commercially supplied with defined purity and cold-storage protocol for laboratory use

Why Generic Phenoxybutyric Substitution Fails


Within the phenoxybutyric acid family, three independent structural variables — the point of side-chain attachment (alpha vs. gamma), the aromatic halogen position (ortho vs. para), and the aromatic methyl position (meta vs. ortho) — combinatorially determine physicochemical properties, metabolic susceptibility to β-oxidation, and target-binding geometry [1]. 2-(2-Chloro-5-methylphenoxy)butanoic acid differs from the commercial herbicide MCPB [2] in all three dimensions simultaneously: it bears the carboxylic acid at the alpha (2-) rather than gamma (4-) position of the butanoic acid backbone, places chlorine at the ortho (2-) rather than para (4-) position of the phenyl ring, and positions the methyl group at the meta (5-) rather than ortho (2-) position. These differences are not cosmetic; they alter the compound's LogP (3.22 vs. approximately 2.89–3.42 for MCPB ), predicted hydrogen-bonding capacity, and — critically — its suitability as a substrate for peroxisomal β-oxidation enzymes, which dictate bioactivation versus detoxification pathways in both plant and mammalian systems [3]. Consequently, substituting this compound with a positional or side-chain isomer in a structure–activity relationship study, metabolic investigation, or synthetic sequence introduces uncontrolled variables that confound reproducibility and data interpretation.

Side-chain attachment (α vs. γ)
Alpha-substituted butanoic acid may resist peroxisomal β-oxidation, unlike gamma-substituted MCPB, altering metabolic fate
Chlorine position (ortho vs. para)
Ortho-Cl adjacent to ether oxygen shifts electron density and steric environment compared to para-Cl in MCPB
Methyl position (meta vs. ortho)
Meta-methyl reduces steric bulk near the phenoxy linkage relative to ortho-methyl in MCPB, affecting conformational preferences

Head-to-Head Physicochemical and Structural Comparisons


LogP and Lipophilicity Differentiation vs. MCPB

The target compound's computed octanol–water partition coefficient (LogP) of 3.22 places it in a lipophilicity bracket distinct from its closest commercial analog MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), which carries a reported LogP of approximately 2.89 (ACD/LogP) to 3.42 (ACD/LogP) depending on the prediction method, with pH-dependent measured values of logP >2.37 (pH 5), 1.32 (pH 7), and −0.17 (pH 9) . The intermediate LogP of the target compound (3.22), combined with its alpha-substituted carboxylic acid (pKa predicted ~3.2), yields a distinct ionization and partitioning profile across physiological pH ranges. This differential lipophilicity directly affects passive membrane permeability, non-specific protein binding, and the accessibility of the phenoxybutyric acid side chain to peroxisomal acyl-CoA oxidase — the rate-limiting enzyme for β-oxidation-mediated bioactivation of phenoxybutyric pro-herbicides [1].

LogP Differentiation
Head-to-head
LogP 3.22 vs MCPB ~2.89–3.42
ΔLogP varies by prediction method; pH-dependent ionization profile differs fundamentally
Lipophilicity profile not interchangeable for permeability or bioaccumulation assays
Computed LogP values; experimental confirmation recommended
Lipophilicity Herbicide pro-drug activation β-Oxidation substrate specificity

Boiling Point and Thermal Stability vs. Positional Isomer

The target compound exhibits a predicted boiling point of 351.3 ± 27.0 °C at 760 mmHg with a flash point of 166.2 ± 23.7 °C . Its closest positional isomer, 2-(4-chloro-2-methylphenoxy)butanoic acid (CAS 25204-89-1), which shares an identical molecular formula (C₁₁H₁₃ClO₃) and molecular weight (228.67) but differs only in the aromatic substitution pattern (4-Cl, 2-CH₃ vs. 2-Cl, 5-CH₃), displays a lower predicted boiling point of 345.1 ± 27.0 °C and a melting point of 74 °C (solid at room temperature), along with a higher predicted density of 1.228 ± 0.06 g/cm³ . These differences — a ~6 °C boiling point delta and a solid-vs.-liquid phase state at ambient temperature — are analytically exploitable for identity confirmation and purity assessment via differential scanning calorimetry, boiling point determination, or gas chromatographic retention time comparison.

Thermal Identity Check
Reported
+6.2 °C boiling point shift vs. positional isomer CAS 25204-89-1
Target bp 351.3 °C (predicted); comparator bp 345.1 °C, crystalline solid at RT
Provides orthogonal identity confirmation vs. positional isomer
Predicted values; no DSC/distillation data publicly available
Thermal stability Distillation Physicochemical characterization Purity verification

Alpha- vs. Gamma-Butanoic Acid: Differential β-Oxidation Fate

The defining structural feature of phenoxybutyric acid herbicides such as MCPB and 2,4-DB is the gamma-substituted (4-phenoxy-) butanoic acid configuration, which serves as a substrate for peroxisomal β-oxidation in susceptible plant species, converting the inactive butyric acid pro-herbicide into the active acetic acid phytotoxin (e.g., MCPB → MCPA) [1][2]. 2-(2-Chloro-5-methylphenoxy)butanoic acid is an alpha-substituted (2-phenoxy-) butanoic acid. In established structure–activity studies of the aryloxyalkylcarboxylic acid series, moving the phenoxy substituent from the terminal (ω/γ) to the alpha carbon fundamentally alters the geometric relationship between the carboxylic acid head group and the aromatic ring, sterically hindering the acyl-CoA synthetase and acyl-CoA oxidase active sites that initiate β-oxidation [3][4]. While no direct β-oxidation rate data exist for this specific compound, the conserved mechanism across plant, microbial, and mammalian peroxisomal systems predicts that alpha-substitution substantially retards or abolishes β-oxidation-mediated side-chain shortening relative to gamma-substituted analogs. This property makes the compound valuable as a β-oxidation-resistant comparator in metabolic fate studies.

β-Oxidation Susceptibility
Class-level
Alpha-substituted architecture is predicted to resist peroxisomal β-oxidation based on steric hindrance at acyl-CoA oxidase active site, unlike gamma-substituted pro-herbicides.
May serve as non-bioactivation comparator; requires experimental confirmation
No direct kinetic data; class-level SAR inference from homologous series
Metabolic stability β-Oxidation Pro-herbicide design Aryloxyalkanoic acid SAR

Synthetic Intermediate Status: Ester and Hydrazide Derivatives

Unlike MCPB (CAS 94-81-5), which is primarily documented as an end-use herbicide active ingredient, 2-(2-chloro-5-methylphenoxy)butanoic acid is explicitly documented as a precursor for at least two downstream synthetic products: its ethyl ester (ethyl 2-(2-chloro-5-methylphenoxy)butanoate, CAS 590356-54-0) and its hydrazide (2-(2-chloro-5-methylphenoxy)butanehydrazide) . Additionally, the corresponding acid chloride (2-(2-chloro-5-methylphenoxy)butanoyl chloride, CAS 1160257-40-8) is commercially listed . This cascade of reported carboxylic acid derivatives — ester, hydrazide, and acid chloride — establishes the compound's functional role as a versatile synthetic intermediate capable of undergoing esterification, hydrazinolysis, and acid chloride formation for subsequent amide coupling or other nucleophilic acyl substitution reactions. The presence of the ortho-chloro substituent further enables potential transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) at the aryl chloride position, orthogonal to reactions at the carboxylic acid terminus.

Synthetic Versatility
Head-to-head
3 derivative classes vs MCPB 1–2 classes
Ester, hydrazide, acid chloride documented vs. primarily methyl ester/salts for MCPB
Supports parallel library diversification from a single procurement
Synthetic protocols and yields unpublished
Synthetic intermediate Medicinal chemistry Derivatization Building block

Aromatic Substitution Pattern Orthogonality and Receptor Binding

The target compound's 2-chloro, 5-methyl substitution pattern places the electron-withdrawing chlorine ortho to the ether linkage (σₘₑₜₐ for 2-Cl ≈ +0.37 vs. σₚₐᵣₐ for 4-Cl ≈ +0.23 for Hammett substituent constants at the positions relevant to the phenoxy oxygen), while the electron-donating methyl group occupies the meta position (position 5) rather than the ortho position (position 2) as in MCPB [1]. This 'swapped' substitution pattern — effectively trading the electronic and steric environments of the two substituents on the aromatic ring — produces a phenoxy moiety with distinct electron density distribution at the ether oxygen and altered conformational preferences for the aromatic ring relative to the butanoic acid side chain. In the phenoxyacetic acid PPARδ agonist series, moving chlorine from the para to ortho position and methyl from ortho to meta has been shown to alter PPARδ binding affinity by 10- to 100-fold [2], illustrating that the 2-Cl,5-CH₃ vs. 4-Cl,2-CH₃ substitution pattern is not functionally interchangeable in receptor-binding contexts.

SAR Orthogonality
Class-level
2-Cl,5-CH₃ substitution pattern swaps electron-withdrawing/electron-donating positions relative to MCPB (4-Cl,2-CH₃), altering ether oxygen electron density and conformational preferences.
Structurally orthogonal probe for phenoxyalkanoic acid pharmacophore studies
PPARδ series evidence: ortho/para Cl shift alters potency 10-100× (class inference)
Structure–activity relationship (SAR) Aromatic substitution Hammett sigma constants Receptor pharmacophore

Commercial Purity Grades and Storage Requirements

2-(2-Chloro-5-methylphenoxy)butanoic acid is commercially available at ≥95% purity (Combi-Blocks/Sigma-Aldrich catalog COMH0423903B) and at 97% purity (Leyan, product 1392873) . Storage conditions are specified as sealed, dry, 2–8 °C . The compound is classified as an irritant (Xi, Hazard: Irritant) and is designated for research and further manufacturing use only, not for direct human or veterinary application . In contrast, the commercial herbicide MCPB is typically supplied as a technical-grade product (~92% purity) with formulation-specific storage and handling requirements reflecting its agrochemical registration status [1]. The higher purity specification (≥95–97%) and defined cold-storage protocol for the target compound make it suitable for analytical method development, in vitro screening, and synthetic chemistry applications where lot-to-lot consistency and minimal impurity interference are critical.

Procurement Specification
Specification review
Purity ≥95–97%
Storage Sealed, dry, 2–8 °C
Hazard Irritant (Xi); RUO
Defined research-grade specification supports analytical method development
Vendor-specified; independent verification recommended
Procurement specification Purity Storage stability Quality control

Validated Research Application Scenarios


Negative Control for Pro-Herbicide β-Oxidation Bioassays

Given the alpha-substituted butanoic acid backbone, which is predicted to resist peroxisomal β-oxidation based on class-level SAR principles [1], 2-(2-chloro-5-methylphenoxy)butanoic acid can serve as a structurally matched negative control when paired with gamma-substituted pro-herbicides (MCPB, 2,4-DB) in plant tissue or isolated peroxisome β-oxidation assays. Including this compound at equimolar concentrations alongside MCPB would control for non-β-oxidation-mediated effects of the phenoxybutyric acid scaffold, enabling researchers to attribute differential phytotoxicity specifically to β-oxidation-dependent bioactivation. The compound's LogP of 3.22 ensures comparable membrane permeability to the gamma-substituted analogs, minimizing the confounding variable of differential cellular uptake.

Orthogonal Pharmacophore Probe for Agonist Screening

The unique 2-Cl,5-CH₃ aromatic substitution pattern, combined with the alpha-substituted butanoic acid chain, provides a structurally orthogonal phenotype within phenoxyalkanoic acid screening libraries targeting PPARδ or GPR120 receptors. SAR data from the PPARδ phenoxyacetic acid agonist series demonstrate that ortho- vs. para-chloro positioning can shift receptor activation potency by 10- to 100-fold [2]. Including this compound as a screening deck member introduces substitution-pattern diversity that is absent from commercially focused MCPB, MCPA, and 2,4-D analog libraries, increasing the probability of identifying novel structure–activity relationships in receptor-binding or cell-based reporter assays.

Building Block for Parallel Library Synthesis

The free carboxylic acid serves as a common synthetic entry point to at least three distinct derivative classes — ester (CAS 590356-54-0) , hydrazide, and acid chloride (CAS 1160257-40-8) — enabling parallel diversification of a compound library from a single procurement. The ortho-chloro substituent also presents a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) at the aromatic ring, orthogonal to reactions at the carboxylic acid. Medicinal chemistry groups conducting lead optimization around the phenoxyalkanoic acid scaffold can use this compound as a single versatile intermediate rather than purchasing multiple pre-functionalized but structurally related building blocks.

Reference Standard for Chromatographic Isomer Resolution

The compound's distinct boiling point (351.3 °C) , LogP (3.22) , and predicted chromatographic behavior differentiate it from its closest isomeric impurities: 2-(4-chloro-2-methylphenoxy)butanoic acid (CAS 25204-89-1, bp 345.1 °C) and MCPB (CAS 94-81-5, bp ~327 °C). Analytical chemists developing HPLC or GC methods for phenoxybutyric acid impurity profiling can use this compound as a system suitability standard to verify resolution between positional isomers that share identical molecular formula and mass (C₁₁H₁₃ClO₃, 228.67 Da) and therefore co-elute or produce identical MS¹ signals under suboptimal chromatographic conditions. The ≥95% purity specification from multiple vendors supports its use as a reference material for method validation.

Application
Selection Property
Validation Focus
Pro-herbicide β-oxidation comparator
Alpha-substituted butanoic acid architecture
Peroxisomal β-oxidation endpoint validation
Phenoxyalkanoic acid SAR probe
Orthogonal 2-Cl,5-CH₃ substitution pattern
Receptor-binding selectivity review
Diversifiable synthetic intermediate
Free acid with reported ester, hydrazide, acid chloride derivatives
Derivatization and cross-coupling reaction scope
Isomer resolution reference standard
Distinct boiling point and LogP for positional isomer separation
HPLC/GC system suitability verification
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